1,3-Dimethyl-2-phenylhexahydropyrimidine
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Overview
Description
1,3-Dimethyl-2-phenylhexahydropyrimidine: is a heterocyclic organic compound with a six-membered ring structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-phenylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-phenylacetaldehyde with 1,3-dimethylurea under acidic conditions to form the desired hexahydropyrimidine ring. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the ring structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-phenylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-2-phenylhexahydropyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-phenylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidine ring structure and exhibit various biological activities, including antitumor and antibacterial properties.
Pyridodipyrimidines: These heterocyclic compounds contain fused pyrimidine and pyridine rings and are known for their potential therapeutic applications.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological and clinical applications.
Uniqueness: 1,3-Dimethyl-2-phenylhexahydropyrimidine is unique due to its specific ring structure and the presence of both methyl and phenyl groups.
Properties
CAS No. |
57648-64-3 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenyl-1,3-diazinane |
InChI |
InChI=1S/C12H18N2/c1-13-9-6-10-14(2)12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
WFRXDHZBBJDRIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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